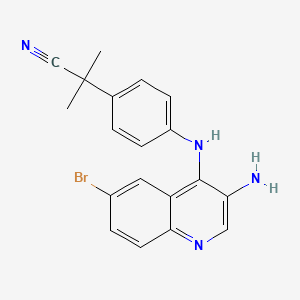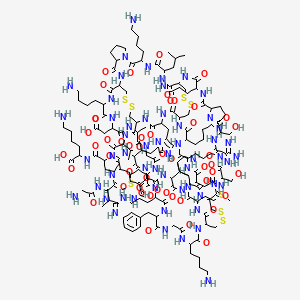![molecular formula C11H12N4O B585852 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline CAS No. 1794810-51-7](/img/structure/B585852.png)
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline” is a compound that falls under the class of N-Nitrosamines . N-Nitrosamines are known for their potent carcinogenicity and their widespread occurrence throughout the human environment . They are found in air, water, our diets, and even drugs .
Synthesis Analysis
Although N-Nitrosamines are not commonly employed in organic synthesis, their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity . The α-protons of nitrosamines are more acidic than those of the corresponding secondary amines, allowing them to be easily lithiated at the α-position with lithium diisopropylamide (LDA) .Molecular Structure Analysis
N-Nitrosamines share a general structure where the amine moiety may be derived from any organic secondary amine . Many nitrosamines, particularly those with specific structures, are known to be carcinogenic to animals and are reasonably anticipated to be human carcinogens .Chemical Reactions Analysis
Nitrosamine first undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .Mécanisme D'action
The mechanism of carcinogenicity for nitrosamines involves enzymatic α-hydroxylation with cytochrome P450, followed by the formation of the dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .
Safety and Hazards
Orientations Futures
Understanding the chemistry of N-Nitrosamines will be key to addressing the challenges they pose . Methods for their prevention, remediation, and detection are ongoing challenges . Future research will likely focus on these areas, as well as on further understanding the mechanisms of their carcinogenicity .
Propriétés
IUPAC Name |
N-(5-amino-7-methylquinolin-6-yl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVMBPWBTMSKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


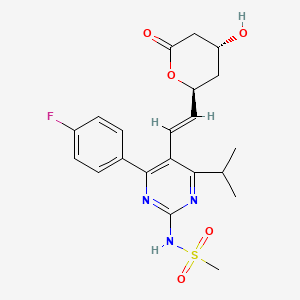
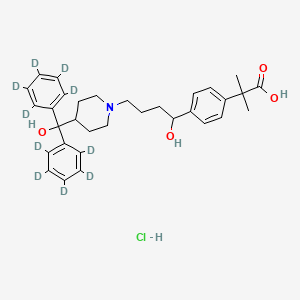
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

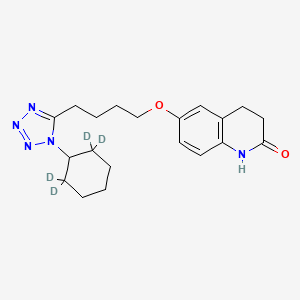
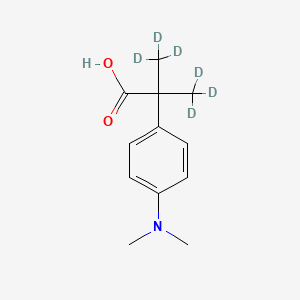
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
